Methyl 4-acetyloxy-2-chlorobutanoate

Physical organic chemistry Solvent selection Reaction engineering

Methyl 4-acetyloxy-2-chlorobutanoate (CAS 112343-32-5) is a difunctional aliphatic ester building block that incorporates a chlorine atom at the 2-position (alpha to the methyl ester) and an acetyloxy group at the 4-position on a butanoate backbone. With a molecular formula of C₇H₁₁ClO₄ and a molecular weight of 194.61 g/mol, this compound was originally registered under the Chemical Abstracts 9th Collective Index (9CI) designation Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester.

Molecular Formula C7H11ClO4
Molecular Weight 194.61 g/mol
CAS No. 112343-32-5
Cat. No. B057427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetyloxy-2-chlorobutanoate
CAS112343-32-5
SynonymsButanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI)
Molecular FormulaC7H11ClO4
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCC(=O)OCCC(C(=O)OC)Cl
InChIInChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3
InChIKeyRHPQWKWGKXPZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetyloxy-2-chlorobutanoate CAS 112343-32-5: Key Building Block Identification for Research Procurement


Methyl 4-acetyloxy-2-chlorobutanoate (CAS 112343-32-5) is a difunctional aliphatic ester building block that incorporates a chlorine atom at the 2-position (alpha to the methyl ester) and an acetyloxy group at the 4-position on a butanoate backbone . With a molecular formula of C₇H₁₁ClO₄ and a molecular weight of 194.61 g/mol, this compound was originally registered under the Chemical Abstracts 9th Collective Index (9CI) designation Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester . The compound exhibits a calculated density of 1.195 g/cm³, a boiling point of 238.5 °C at 760 mmHg, and a flash point of 95.3 °C, placing it among moderately dense, higher-boiling chloro‑esters suitable for reactions requiring thermal stability . As a research intermediate, its value derives from the presence of two orthogonal reactive handles on a four-carbon scaffold, enabling sequential and chemoselective transformations that simpler mono‑functional analogs cannot support [1].

Why Uncontrolled Substitution of Methyl 4-acetyloxy-2-chlorobutanoate Fails: A Multi-Site Reactivity Argument for Procurement Specifications


Simple chloro‑esters such as methyl 2‑chlorobutanoate [1] or acetyloxy‑esters such as methyl 4‑acetoxybutanoate [2] each provide only a single electrophilic or protected alcohol site, and cannot recapitulate the sequential reaction sequences that define the utility of methyl 4‑acetyloxy‑2‑chlorobutanoate. Analogs in which the chlorine is replaced by bromine (e.g., methyl 4‑acetyloxy‑2‑bromobutanoate) exhibit divergent reactivity profiles—bromine is a better leaving group and alters chemoselectivity—while the corresponding ethyl ester (ethyl 4‑acetyloxy‑2‑chlorobutanoate) has different steric and solubility properties that affect reaction outcomes in acylations and nucleophilic substitutions . Substituting another 2‑chlorobutanoate derivative that lacks the terminal acetyloxy group forfeits the ability to perform late‑stage deprotection to a primary alcohol, a key transformation in multi‑step syntheses. Conversely, replacing this compound with a 4‑acetoxybutanoate lacking the alpha‑chlorine eliminates the possibility of alpha‑substitution reactions required for constructing chiral intermediates. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in reactivity, physical properties, and synthetic yields that cannot be matched by generic in‑class alternatives.

Methyl 4-acetyloxy-2-chlorobutanoate: Quantitative Comparator Evidence for Scientific Selection


Enhanced Thermal Stability and Higher Boiling Point Versus Mono-Functional Chloroester Analogs

Methyl 4-acetyloxy-2-chlorobutanoate exhibits a boiling point of 238.5 °C at 760 mmHg , which is substantially higher than that of the structurally simpler analog methyl 2-chlorobutanoate, typically reported in the range of 155–165 °C [1]. This 70–80 °C difference reflects the additional acetyloxy group and increased molecular weight, affording a wider operational temperature window for reactions conducted at elevated temperatures without solvent loss.

Physical organic chemistry Solvent selection Reaction engineering

Higher Density Facilitating Phase Separation and Handling Versus Non-Chlorinated Acetoxy Esters

The calculated density of methyl 4-acetyloxy-2-chlorobutanoate is 1.195 g/cm³ , compared to approximately 1.00–1.05 g/cm³ for non-chlorinated 4-acetoxybutanoate esters such as methyl 4-acetoxybutanoate . The higher density, attributable to the chlorine substituent, improves phase separation during aqueous workup by ensuring the organic layer consistently resides below the aqueous phase.

Workup procedures Liquid-liquid extraction Process safety

Dual Electrophilic Site Architecture Enables Chemoselective Sequential Transformations Unavailable to Single-Site Analogs

The target compound possesses two orthogonal electrophilic sites: the secondary alkyl chloride at C2 (susceptible to SN2 displacement) and the primary acetyl ester at C4 (undergoing selective hydrolysis or transesterification) [1]. In contrast, methyl 2-chlorobutanoate offers only a single reactive site (alpha-chloro ester), while methyl 4-acetoxybutanoate provides only a terminal acetyl-protected alcohol [2][3]. Comparative reactivity studies on analogous substrates demonstrate that the acetyloxy group increases susceptibility to hydrolysis under both acidic and basic conditions relative to ketone-containing analogs, enabling selective deprotection to a free hydroxyl without affecting the alpha-chloro ester [1].

Divergent synthesis Chemoselectivity Protecting group strategy

Chlorine Leaving Group Enables Alpha-Position Derivatization with Amines, Thiols, and Carbon Nucleophiles in Higher Yield Versus Bromo Analogs

The chlorine atom at the alpha position of methyl 4-acetyloxy-2-chlorobutanoate participates in nucleophilic substitution reactions under controlled conditions, enabling derivatization with amines, thiols, and stabilized carbanions [1]. In the structurally related field of alpha‑chloro esters, (S)-methyl 2-chlorobutanoate is an established chiral building block used in the synthesis of levetiracetam via lipase‑catalyzed kinetic resolution [2]. The bromo analog (methyl 4-acetyloxy-2-bromobutanoate), while more reactive, is prone to premature hydrolysis and elimination side reactions that reduce overall yield and complicate purification. Chlorine provides an optimal balance of reactivity and stability for alpha‑substitution on this scaffold.

Nucleophilic substitution Chiral building block synthesis API intermediate

Distinct Flash Point Profile Affecting Shipping Classification and Laboratory Handling Relative to Lower Esters

Methyl 4-acetyloxy-2-chlorobutanoate exhibits a flash point of 95.3 °C , significantly higher than that of methyl 2-chlorobutanoate, which has a flash point below 40 °C (classified as flammable liquid Category 2) [1]. This places the target compound above the 93 °C threshold for flammable liquid Category 4 under GHS classification, potentially simplifying storage, handling, and transportation requirements.

Chemical safety Transport regulations Procurement logistics

Methyl 4-acetyloxy-2-chlorobutanoate: High-Value Research and Industrial Application Scenarios Based on Verified Differentiation


Divergent Synthesis of Polyfunctional Pharmaceutical Intermediates Requiring Sequential C2 and C4 Derivatization

In medicinal chemistry campaigns where a core butanoate scaffold must be elaborated at both the alpha and gamma positions, methyl 4-acetyloxy-2-chlorobutanoate serves as an ideal divergent intermediate. The chlorine at C2 can undergo SN2 displacement with amine or thiol nucleophiles to introduce nitrogen- or sulfur-containing pharmacophores, while the acetyloxy group at C4 can be selectively hydrolyzed to the primary alcohol and subsequently oxidized or functionalized. This sequential two-site strategy is not accessible with methyl 2-chlorobutanoate or methyl 4-acetoxybutanoate alone [1]. The compound's higher boiling point (238.5 °C) also accommodates the elevated temperatures often required for these substitution reactions .

Chiral Building Block Synthesis via Enzymatic or Chemical Resolution of the Alpha-Chloro Ester

Building on the precedent established for (S)-methyl 2-chlorobutanoate as a chiral precursor to levetiracetam [1], methyl 4-acetyloxy-2-chlorobutanoate can be subjected to lipase-catalyzed kinetic resolution to generate enantiomerically enriched 2-substituted butanoate derivatives. The additional acetyloxy functionality at C4 remains intact during enzymatic resolution and provides a convenient handle for subsequent transformations without introducing a new chiral center. The chlorine leaving group offers a more controlled reactivity profile than the corresponding bromo analog, reducing competing hydrolysis during aqueous enzymatic reactions .

Process Chemistry Scale-Up Where Phase Separation, Thermal Stability, and Shipping Classification Are Critical Operational Parameters

For kilo-lab and pilot-plant scale syntheses, the higher density (1.195 g/cm³) of methyl 4-acetyloxy-2-chlorobutanoate ensures reliable organic-aqueous phase separation [1], while its flash point above 93 °C simplifies hazard classification and reduces the need for explosion-proof equipment . The boiling point of 238.5 °C provides a sufficient thermal safety margin for exothermic reactions such as nucleophilic substitutions, minimizing the risk of runaway reactions associated with lower-boiling chloroesters. These combined physical properties make the compound a more operationally robust choice than its mono-functional or lower-boiling analogs for process development and scale-up.

Synthesis of Antibacterial Quinolone Intermediates Requiring a Chlorobutanoate Moiety with a Protected Terminal Alcohol

Methyl 4-acetyloxy-2-chlorobutanoate has been utilized as an intermediate in the synthesis of quinolone antibiotics, where the chlorobutanoate moiety enhances binding to bacterial DNA gyrase [1]. The acetyl-protected terminal alcohol allows late-stage deprotection and conjugation to other pharmacophoric elements without interference at the alpha position. Compared to methyl 4-chloro-2-methyl-4-oxobutanoate—a structural analog that contains a ketone rather than an acetyloxy group—the target compound's ester is less prone to unwanted keto-enol tautomerism that can complicate purification and characterization [1]. This structural advantage directly translates to higher purity final products and more reproducible biological assay results.

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